2-Aminocyclopropan-1-OL hcl

Description

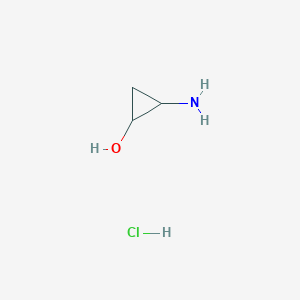

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H8ClNO |

|---|---|

Molecular Weight |

109.55 g/mol |

IUPAC Name |

2-aminocyclopropan-1-ol;hydrochloride |

InChI |

InChI=1S/C3H7NO.ClH/c4-2-1-3(2)5;/h2-3,5H,1,4H2;1H |

InChI Key |

VTXMFGQKJXEBNY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminocyclopropan 1 Ol Hcl and Its Precursors

Enantioselective Synthesis Strategies and Stereocontrol Mechanisms

The creation of specific stereoisomers of 2-aminocyclopropan-1-ol is crucial for its application in pharmaceuticals. Various enantioselective strategies have been developed to control the three-dimensional arrangement of atoms in the molecule.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com This strategy has been successfully applied to the synthesis of cyclopropane-containing amino acids.

One notable approach involves the asymmetric alkylation of a glycine (B1666218) enolate in the presence of a chiral phase-transfer catalyst to control the stereochemistry at the C2 position. nih.gov For instance, the synthesis of 3-(trans-2-aminocyclopropyl)alanine, a component of belactosin A, utilizes this method. nih.gov

Another example is the use of pseudoephedrine as a chiral auxiliary in diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, which can be precursors to aminocyclopropanols. harvard.edu Although effective, the use of pseudoephedrine is restricted in many regions, leading to the development of alternatives like pseudoephenamine. harvard.edu Oxazolidinones, popularized by David A. Evans, are another class of chiral auxiliaries that have been instrumental in asymmetric synthesis, including the formation of chiral cyclopropanes. wikipedia.org The stereoselectivity in these reactions is often dictated by steric hindrance imposed by the auxiliary, which blocks one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side. wikipedia.orgnumberanalytics.com

| Chiral Auxiliary | Application | Key Features |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation of glycine enolates | Controls stereochemistry at C2. nih.gov |

| Pseudoephedrine | Diastereoselective alkylations | Provides access to enantiomerically enriched carboxylic acids. harvard.edu |

| Pseudoephenamine | Alternative to pseudoephedrine | Offers equal or greater diastereoselectivities in alkylations. harvard.edu |

| Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations | Highly effective in controlling stereochemistry. wikipedia.org |

| (R)-BINOL | Asymmetric synthesis of cyclic monoterpenes | Used in the synthesis of limonene. wikipedia.org |

| Camphorsultam | Classic chiral auxiliary | Used in various asymmetric transformations. wikipedia.org |

Catalytic Asymmetric Cyclopropanation Techniques

Catalytic asymmetric cyclopropanation is a powerful method for the synthesis of chiral cyclopropanes, often employing transition metal catalysts or organocatalysts to achieve high levels of enantioselectivity. fu-berlin.dedicp.ac.cn

Transition metal-catalyzed reactions involving the transfer of a carbene group to an olefin are a cornerstone of cyclopropane (B1198618) synthesis. organic-chemistry.org Rhodium and copper complexes are particularly effective for this transformation.

Rhodium(II) catalysts are widely used for the cyclopropanation of olefins with diazo compounds. organic-chemistry.orgnih.gov For example, the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide yields methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity. organic-chemistry.org Chiral rhodium catalysts, such as Rh2(S-DOSP)4, have been employed to achieve enantioselective cyclopropanation, although the enantioselectivity can be modest in some cases. nih.gov The development of N-sulfonyl 1,2,3-triazoles as stable precursors for rhodium(II) azavinyl carbenes has provided an efficient route to cyclopropane carboxaldehydes and N-sulfonyl homo-amino cyclopropanes with excellent yields and high enantioselectivity. nih.gov

Copper catalysts, often in combination with chiral ligands, are also highly effective for asymmetric cyclopropanation. rug.nlacs.org Copper-catalyzed asymmetric conjugate addition of organozinc reagents to enones, followed by cyclopropanation, has been used to synthesize key intermediates for natural products. rug.nl Furthermore, copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines provides a direct route to chiral N-aryl allylamines, which can be precursors for aminocyclopropanols. rsc.org The combination of a copper catalyst with a chiral secondary amine has been shown to facilitate asymmetric radical intramolecular cyclopropanation of alkenes. acs.org

| Catalyst System | Substrates | Product | Selectivity |

| Rh₂(OAc)₄ | Aryldiazoacetates, N-vinylphthalimide | Methyl 1-aryl-2-amino-cyclopropane carboxylates | High trans-selectivity (>98:2 dr) organic-chemistry.org |

| Rh₂(S-DOSP)₄ | N-sulfonyl 1,2,3-triazoles, Styrenes | Cyclopropane-carboxaldehydes | Excellent diastereoselectivity, low to moderate enantioselectivity nih.gov |

| Copper/Phosphoramidite Ligand | Cyclic enones, Dimethyl zinc | Silyl enol ether for cyclopropanation | 97% ee rug.nl |

| Cu(MeCN)₄PF₆ / R-(+)-BINAM | Alkenes, N-arylhydroxylamines | Chiral N-aryl allylamines | Good yields and enantioselectivities rsc.org |

| Copper/Chiral Secondary Amine | Alkenes with α-aldehyde methylene (B1212753) groups | Cyclopropanes | Asymmetric radical intramolecular cyclopropanation acs.org |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, including the formation of cyclopropanes. fu-berlin.deresearchgate.net Chiral diphenylprolinol TMS ether, for example, catalyzes the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates to produce cyclopropanes with high enantioselectivity (90–98% ee) and diastereoselectivity (>30:1 dr). organic-chemistry.orgacs.org An interesting discovery was that changing the base in this reaction could lead to a stereoselective ring-opening of the cyclopropanes. organic-chemistry.orgacs.org

Inspired by nature, enzyme-mimetic systems and engineered enzymes are also being developed for asymmetric cyclopropanation. acs.org Engineered myoglobin (B1173299) and other heme-dependent proteins can catalyze carbene transfer reactions to form cyclopropanes with high stereoselectivity. nih.gov For instance, engineered myoglobin catalysts have been used for the asymmetric intermolecular cyclopropanation of styrenes and other aryl-substituted olefins, achieving high diastereo- and enantioselectivity. nih.gov Furthermore, a two-component "cyclopropanase" system, consisting of a radical S-adenosyl-L-methionine (SAM) enzyme and a methyltransferase, has been identified in the biosynthesis of the antitumor antibiotic CC-1065, demonstrating a natural strategy for cyclopropanation. nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer of a product. In the context of 2-aminocyclopropan-1-ol precursors, several methods have been developed to achieve high diastereoselectivity.

The rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide is a notable example, affording highly trans-selective 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org The reaction proceeds with a diastereomeric ratio of greater than 98:2. organic-chemistry.org The stereocontrol in rhodium-catalyzed carbonylative cycloadditions of aminocyclopropanes is dependent on the reversible formation of rhodacyclopentanone intermediates, where the alkene insertion step determines the product's diastereoselectivity. acs.orgnih.gov

Furthermore, the cyclopropanation of chiral allylic alcohols and ethers can proceed with high diastereoselectivity, influenced by the existing stereocenter. marquette.edu For example, the Simmons-Smith cyclopropanation of chiral allylic alcohols can be highly diastereoselective, with the hydroxyl group directing the approach of the carbenoid. marquette.edu

Dynamic Kinetic Resolution and Asymmetric Transformation in Enantiopure Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture entirely into a single enantiomer. princeton.eduwikipedia.org This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction. princeton.eduwikipedia.org

In the context of aminocyclopropane synthesis, DKR has been applied to the [3+2] annulation reactions of aminocyclopropanes with enol ethers and aldehydes. researchgate.net Using a copper catalyst and a commercially available bisoxazoline ligand, racemic aminocyclopropanes can be converted to enantioenriched cyclopentyl- and tetrahydrofurylamines in high yields and with up to a 98:2 enantiomeric ratio. researchgate.net The success of DKR relies on the careful tuning of the rates of racemization and the kinetic resolution step. princeton.edu

Cyclopropanation Reactions for Constructing the Core Scaffold

The direct formation of the three-membered ring is a fundamental approach to synthesizing 2-aminocyclopropan-1-ol precursors. Several powerful methods have been established for this purpose.

Transition metal-catalyzed reactions of olefins with diazo compounds are a robust and widely used method for forming cyclopropane rings. researchgate.net Catalysts based on rhodium, copper, ruthenium, and cobalt have demonstrated high efficiency in these transformations. researchgate.net The reaction involves the metal-catalyzed decomposition of a diazo compound to generate a metal carbene intermediate, which then undergoes a [2+1] cycloaddition with an alkene. rsc.org For the synthesis of 2-aminocyclopropan-1-ol precursors, this method allows for the use of functionalized alkenes and diazo esters, leading to cyclopropanes with substituents amenable to further conversion into amino and hydroxyl groups. researchgate.net The choice of metal and the ligand architecture are critical for controlling the stereoselectivity of the cyclopropanation.

A notable example is the rhodium(II)-catalyzed reaction of vinyl acetate (B1210297) or N-vinylacetamide with aryldiazoacetates, which produces cyclopropyl (B3062369) analogues of melatonin (B1676174) with high trans-selectivity. researchgate.net Similarly, rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide yields methyl 1-aryl-2-aminocyclopropane carboxylates, which are valuable precursors. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation Reactions

| Catalyst System | Alkene Substrate | Diazo Compound | Product Type | Key Feature |

|---|---|---|---|---|

| Rhodium(II) Acetate | N-Vinylphthalimide | Aryldiazoacetate | Methyl 1-aryl-2-aminocyclopropane carboxylate | High trans-selectivity |

| Copper(I)-bis(oxazoline) | Styrene | Phenyliodonium ylide (from iodosobenzene (B1197198) and methyl nitroacetate) | 1-Nitrocyclopropyl ester | High enantioselectivity (up to 97.5% ee) and diastereoselectivity (95:5 dr trans/cis) acs.org |

The Simmons-Smith reaction is a classic and highly reliable method for cyclopropanation that utilizes an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgrsc.org A key feature of this reaction is its stereospecificity, where the geometry of the alkene is preserved in the cyclopropane product. wikipedia.org For synthesizing precursors to 2-aminocyclopropan-1-ol, allylic alcohols are excellent substrates, as the hydroxyl group can direct the cyclopropanation to one face of the double bond, leading to high diastereoselectivity. marquette.edu

Modifications to the original Simmons-Smith conditions have expanded its scope. The Furukawa modification, using diethylzinc (B1219324) (Et₂Zn) instead of the zinc-copper couple, increases reactivity. wikipedia.org The Charette modification allows for the use of aryldiazo compounds in place of diiodomethane, broadening the range of accessible cyclopropanes. wikipedia.org Furthermore, the Shi modification employs a more nucleophilic zinc carbenoid, enabling reactions with electron-deficient alkenes. wikipedia.org

Table 2: Comparison of Simmons-Smith Reaction Modifications

| Modification | Reagents | Key Advantage |

|---|---|---|

| Classic Simmons-Smith | CH₂I₂ + Zn(Cu) | Reliable, stereospecific wikipedia.org |

| Furukawa | CH₂I₂ + Et₂Zn | Increased reactivity wikipedia.org |

| Charette | Aryldiazo compounds + ZnX₂ | Broader scope, tolerates alcohols wikipedia.org |

| Shi | CF₃CO₂ZnCH₂I | Reacts with electron-deficient alkenes wikipedia.org |

Sulfur ylides, particularly those generated from sulfonium (B1226848) or sulfoxonium salts, are effective for the cyclopropanation of electron-poor alkenes, such as α,β-unsaturated carbonyl compounds. wikipedia.orgacsgcipr.org The reaction, known as the Johnson–Corey–Chaykovsky reaction, involves the nucleophilic addition of the ylide to the alkene, followed by an intramolecular SN2 reaction to form the cyclopropane ring. acsgcipr.org This method provides access to cyclopropanes with electron-withdrawing groups that can be subsequently transformed into the desired amino and hydroxyl functionalities. Phenyliodonium ylides have also emerged as safer and more convenient alternatives to diazo compounds for the rhodium- or copper-catalyzed synthesis of 1,1-cyclopropane diesters. organic-chemistry.org

Intramolecular cyclization offers a powerful strategy for constructing the cyclopropane ring, often with excellent stereocontrol. wikipedia.orgokayama-u.ac.jp These methods typically involve a ring-closing reaction of an acyclic precursor. A classic example is the Favorskii rearrangement, where a γ-halo ketone undergoes base-induced intramolecular cyclization to form a cyclopropyl ketone. wikipedia.org This ketone can then serve as a versatile intermediate for the synthesis of 2-aminocyclopropan-1-ol.

Another approach involves the intramolecular cyclopropanation of N-alkenyl amides via the Kulinkovich-de Meijere reaction, which is a titanium-mediated process. researchgate.net This method has been successfully used to synthesize bicyclic aminocyclopropanes with high diastereoselectivity. researchgate.net Palladium-catalyzed intramolecular C-H arylation of cyclopropanes has also been developed to form various nitrogen-containing heterocyclic systems. researchgate.net

Strategic Modifications of Existing Cyclopropane Scaffolds

An alternative to de novo ring construction is the chemical modification of an already-formed cyclopropane ring. nih.govacs.org This approach is particularly useful for late-stage functionalization of complex molecules. nih.govacs.org

Once a suitably functionalized cyclopropane is synthesized, a variety of functional group interconversions can be employed to install the final amino and hydroxyl groups. rsc.org For example, a cyclopropyl ketone can be converted to the corresponding cyclopropanol (B106826) via Baeyer–Villiger oxidation, a reaction that proceeds with retention of configuration. rsc.org The reduction of cyclopropyl ketones can also yield cyclopropanols, though the diastereoselectivity can be dependent on the stereochemistry of the starting ketone. marquette.edu

Cyclopropylamines can be accessed from cyclopropyl carboxylic acids through rearrangements such as the Curtius rearrangement. nih.gov This involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine. This sequence allows for the stereospecific introduction of the amino group.

Amination and Hydroxylation Routes to the Target Compound

The direct and stereocontrolled introduction of amine and hydroxyl functionalities onto a pre-formed cyclopropane ring or the formation of the ring with these groups already in place represents a significant synthetic challenge. Modern methodologies have moved beyond classical approaches to embrace more efficient and selective catalytic processes.

Recent advancements have focused on late-stage functionalization and novel ring-forming strategies. Photoredox catalysis, for instance, enables the ring-opening oxo-amination of electronically unbiased aryl cyclopropanes. researchgate.net In this process, a single electron oxidation of the aryl cyclopropane generates a reactive radical cation intermediate. researchgate.net This intermediate can then undergo a nucleophilic attack and ring-opening, allowing for the introduction of both an oxygen and a nitrogen functionality, leading to the formation of β-amino ketone derivatives which can be further elaborated to the target compound. researchgate.net

Direct C-H amination is another powerful strategy. nih.gov While challenging, intermolecular C-H amination at tertiary carbon centers on a cyclopropane ring can be achieved using specialized catalyst systems. nih.gov These reactions often proceed through a stepwise mechanism, where catalyst selection is crucial to control selectivity, especially in molecules with multiple potential reaction sites. nih.gov

A summary of relevant catalytic approaches is presented below:

| Catalytic Strategy | Reaction Type | Key Features | Potential Application |

| Photoredox Catalysis | Oxo-amination | Utilizes light and a photocatalyst to generate radical cations from aryl cyclopropanes, enabling ring-opening and difunctionalization. researchgate.net | Synthesis of β-amino ketone precursors from cyclopropane starting materials. researchgate.net |

| Rhodium(II) Catalysis | C-H Amination | Enables direct intermolecular amination of C-H bonds, with selectivity influenced by steric and electronic factors. nih.gov | Direct introduction of an amino group onto a cyclopropane scaffold. |

| Metallo-radical Catalysis | Cyclopropanation | Employs metallo-radical complexes to catalyze asymmetric cyclopropanation of alkenes, offering high diastereo- and enantioselectivity. researchgate.net | Formation of the chiral cyclopropane core from alkene precursors. researchgate.net |

These methods represent the forefront of synthetic chemistry, offering pathways that are often more efficient and selective than traditional multistep sequences that rely on functional group interconversions.

Multistep Synthesis Design and Efficiency

A plausible retrosynthetic strategy for a functionalized aminocyclopropane derivative would deconstruct the target molecule into simpler precursors. pharmafeatures.com For instance, a Curtius rearrangement could be a key step to introduce the amine functionality from a carboxylic acid precursor. nih.gov The cyclopropane ring itself could be formed via a cyclopropanation reaction of a corresponding alkene. nih.gov

Hypothetical Retrosynthetic Analysis:

| Target Molecule | Key Disconnection | Precursor(s) | Rationale |

| 2-Aminocyclopropan-1-ol | C-N bond | Cyclopropanecarboxylic acid | The amine can be installed via a Curtius or similar rearrangement from a carboxylic acid. nih.gov |

| Cyclopropanecarboxylic acid | Cyclopropane ring | Substituted alkene | The three-membered ring can be formed via a [2+1] cycloaddition (e.g., with a carbene or carbenoid). ucl.ac.ukwiley-vch.de |

| Substituted alkene | C-C bond | Aldehyde/Ketone | The alkene can be prepared through standard olefination reactions. |

The efficiency of such a sequence depends critically on controlling the stereochemistry at each new chiral center. Asymmetric cyclopropanation, using chiral ligands or catalysts, is a powerful tool for establishing the relative and absolute stereochemistry of the cyclopropane ring early in the synthesis. wiley-vch.de Furthermore, the choice of protecting groups for the amine and hydroxyl functionalities is crucial to ensure compatibility with the reaction conditions used in subsequent steps. nih.gov The development of "synthesis fingerprint" models, which use continuous embeddings to represent entire synthetic routes, is an emerging computational approach to help chemists compare and design more efficient multistep pathways. ibm.com

Practical Considerations for Academic Synthesis Scale-Up

Transitioning a synthetic route from a small-scale laboratory discovery to a larger, gram-scale academic preparation introduces a new set of challenges that must be addressed for the synthesis to be considered practical and robust. bohrium.comucj.org.ua

One of the primary considerations is the choice of reagents and catalysts. Methods that are effective on a milligram scale may become problematic when scaled up. For example, the use of expensive or toxic transition-metal catalysts (e.g., rhodium, ruthenium) can become a significant cost and safety concern. pharmafeatures.comnih.gov Similarly, purification methods like column chromatography, which are routine in small-scale synthesis, can be cumbersome and time-consuming for larger quantities, necessitating the development of routes that yield crystalline products or allow for extraction-based purification. ucj.org.ua

Reaction conditions must also be re-optimized. Heat transfer, mixing efficiency, and the duration of reactions can differ significantly in larger reaction vessels. A process that was previously straightforward might require careful control of temperature and addition rates to avoid side reactions or decomposition, issues that are sometimes encountered when scaling up reactions involving activating agents. ucj.org.ua The scalability of a process can be demonstrated through dedicated gram-scale experiments where yields and purity are carefully monitored. bohrium.com

Key Challenges and Solutions in Academic Scale-Up:

| Challenge | Potential Solution(s) | Rationale |

| Reagent Cost/Toxicity | - Replace expensive metals with earth-abundant catalysts (e.g., iron). nih.gov- Develop catalytic cycles with low catalyst loading. bohrium.com- Use biocatalysis (engineered enzymes). nih.gov | Reduces cost, improves safety, and enhances sustainability. pharmafeatures.comnih.gov |

| Purification | - Design syntheses to yield crystalline products.- Utilize liquid-liquid extractions.- Employ distillation for volatile intermediates. | Avoids laborious and solvent-intensive chromatography, improving time and resource efficiency. ucj.org.ua |

| Reaction Control | - Optimize solvent choice, temperature, and addition rates for the larger scale. bohrium.com- Use automated reaction systems for precise control. | Ensures consistent results, maximizes yield, and minimizes the formation of impurities on a larger scale. |

| Safety | - Conduct a thorough risk assessment for all reagents and reaction conditions.- Avoid highly energetic intermediates or exothermic reactions where possible. | Ensures the safe execution of the synthesis at a scale where thermal runaway and other hazards are more significant. |

Ultimately, a successful academic scale-up demonstrates the practicality and utility of a synthetic method, making the target compound and its analogues more accessible for further research.

Chemical Reactivity and Transformation Studies of 2 Aminocyclopropan 1 Ol Hcl

Cyclopropane (B1198618) Ring-Opening Reactions and Mechanistic Investigations

The high ring strain of approximately 28 kcal/mol makes the cyclopropane ring susceptible to cleavage under various conditions. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing hydroxyl group in 2-Aminocyclopropan-1-OL influences the regioselectivity and mechanism of these ring-opening reactions.

Electrophilic Ring Opening Pathways

Electrophilic attack on the cyclopropane ring is a common mode of ring-opening. In the case of trans-2-phenylcyclopropylamine•HCl, electrophilic ring opening occurs at the distal (C2-C3) bond. nih.gov This is attributed to the σ-withdrawing ammonium (B1175870) group weakening this bond. nih.gov Protolytic cleavage of the vicinal C1-C2 bond would be expected to form a more stable benzylic dication, but this is not the observed pathway. nih.gov The reaction with benzene (B151609) in a superacid medium leads to the formation of a 1,3-dication intermediate, which then reacts with benzene to yield the final product. nih.gov

Theoretical studies suggest that the interaction of the cyclopropane's 3e' orbital with the low-lying unoccupied orbital of a π-acceptor substituent weakens the vicinal (C1-C2) bonds, predisposing them to heterolysis. nih.gov Conversely, strong σ-acceptor groups are predicted to interact with the 1e" orbital, leading to a weakening and lengthening of the distal (C2-C3) bond. nih.gov

Photosensitized oxidative ring opening of tertiary aminocyclopropanes provides another electrophilic pathway. acs.org This method generates a cyclopropylamine (B47189) radical cation, which readily undergoes ring cleavage. acs.org This approach allows aminocyclopropanes to serve as synthetic equivalents of homologous enamines. acs.org

Nucleophilic Ring Opening Pathways

Nucleophilic ring-opening reactions of donor-acceptor (D-A) cyclopropanes are well-established synthetic strategies. These reactions often proceed via a Lewis acid-catalyzed opening of the cyclopropane ring by a nucleophile, followed by in situ transformations. For instance, the reaction of D-A cyclopropanes with primary amines can lead to the formation of γ-amino esters, which can then undergo lactamization. researchgate.net In these transformations, the D-A cyclopropane acts as a 1,4-C,C-dielectrophile, while the amine functions as a 1,1-dinucleophile. researchgate.net

The development of catalytic asymmetric ring-opening reactions of D-A cyclopropanes with heteroatom nucleophiles has enabled the synthesis of enantioenriched γ-aminobutyric acid (GABA) derivatives using primary and secondary amines. scispace.com Alcohols, water, and thiols have also been employed as nucleophiles in these reactions. scispace.com

A nickel-catalyzed asymmetric ring-opening of 2-substituted cyclopropane-1,1-dicarboxylates with aliphatic amines has been achieved using a chiral indane–trisoxazoline (In-TOX) ligand, providing an efficient route to chiral γ-substituted γ-amino acid derivatives. acs.org

Lewis Acid-Mediated Ring Transformations

Lewis acids play a crucial role in activating the cyclopropane ring towards nucleophilic attack and facilitating various ring transformations. Scandium triflate (Sc(OTf)₃) has been identified as a superior promoter for the [3+2]-annulation of D-A cyclopropanes with aldehydes and ynamides. acs.org This catalytic system is effective even at low catalyst loadings. acs.org

Copper catalysts, particularly with tBuBOX ligands, have been used in the dynamic kinetic asymmetric (3+2) annulation of aminocyclopropanes with enol ethers and aldehydes. scispace.com The stereoselectivity and efficiency of these reactions can be enhanced by modifying the substituent on the nitrogen of the cyclopropane, increasing the steric hindrance of the ligand's substituent, and changing the counterion of the metal catalyst. scispace.com

Ytterbium triflate (Yb(OTf)₃) catalyzes the mild and regioselective ring-opening 1,3-aminothiolation of D-A cyclopropanes using sulfenamides. researchgate.net This reaction involves the insertion of the C-C σ-bond of the cyclopropane into the S-N σ-bond of the sulfenamide. researchgate.net

| Lewis Acid | Reaction Type | Reactants | Product Type | Reference |

| Sc(OTf)₃ | [3+2] Annulation | D-A Cyclopropanes, Aldehydes/Ynamides | Tetrahydrofurans/Cyclopentenylamines | acs.org |

| Cu(II) with tBuBOX ligand | [3+2] Annulation | Aminocyclopropanes, Enol ethers/Aldehydes | Cyclopentylamines, Tetrahydrofurans | scispace.com |

| Yb(OTf)₃ | 1,3-Aminothiolation | D-A Cyclopropanes, Sulfenamides | γ-aminated α-thiolated malonic diesters | researchgate.net |

| Ni(II) with In-TOX ligand | Asymmetric Ring-Opening | Cyclopropane-1,1-dicarboxylates, Amines | γ-substituted γ-amino acid derivatives | acs.org |

| MgI₂ | N-Transfer | D-A Cyclopropanes, Oxaziridines | Pyrrolidines | nih.gov |

Enzymatic Cyclopropane Ring-Opening Mechanisms

Enzymes can also catalyze the ring-opening of cyclopropane-containing molecules. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme, cleaves the cyclopropane ring of ACC to produce α-ketobutyrate and ammonia. nih.gov The proposed mechanism involves the formation of an external aldimine with PLP, followed by either nucleophile-catalyzed or acid-catalyzed ring opening. nih.gov

Another enzymatic pathway involves the oxidation of cyclopropanes. unl.pt For example, the monooxygenase enzyme from Methylococcus capsulatus can oxidize cyclopropane to cyclopropanol (B106826) without ring opening. unl.pt However, in other cases, enzyme-mediated ring-opening follows the Markovnikov rule, where a halogen adds to the least substituted carbon and a hydroxyl group adds to the carbon best able to stabilize a positive charge. unl.pt

The stability of the cyclopropane ring is crucial for its inhibitory potency against certain enzymes. For example, 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid is a moderately effective inhibitor of dihydroxy acid dehydratase, while its ring-opened analog shows no inhibition, highlighting the importance of the intact cyclopropane ring for biological activity. unl.pt

Role of Substituents on Ring Stability and Reactivity

Substituents on the cyclopropane ring play a critical role in determining its stability and reactivity. acs.org Electron-donating groups, such as amino groups, and electron-withdrawing groups, such as esters or nitriles, create a "push-pull" system that polarizes the cyclopropane ring, making it more susceptible to ring-opening. researchgate.net This donor-acceptor (D-A) substitution pattern is a key feature in many of the reactions discussed.

In the context of enzymatic reactions, substituents determine the regioselectivity of ring-opening. unl.pt The ability of a substituent to stabilize a positive charge directs the addition of nucleophiles. unl.pt Furthermore, the nature of the substituent on the nitrogen atom of aminocyclopropanes can control the reaction pathway. For example, in the MgI₂-catalyzed reaction of D-A cyclopropanes with oxaziridines, bulkier N-substituents lead to N-transfer products, while oxaziridines with α-H containing N-substituents result in [3+2] cycloaddition to form pyrrolidines. nih.gov

| Substituent Type | Effect on Ring Stability | Influence on Reactivity | Example Reaction | Reference |

| Donor-Acceptor (D-A) | Decreased stability due to polarization | Facilitates nucleophilic and electrophilic ring-opening | Lewis acid-catalyzed annulations | researchgate.net |

| Electropositive | Increased stability (enhanced σ-aromaticity) | Can influence reaction pathways | --- | smu.edu |

| Electronegative (e.g., -OH) | Decreased stability | Directs regioselectivity of ring-opening | Enzymatic halogenation/hydroxylation | unl.pt |

| N-substituent on aminocyclopropane | Can control reaction outcome | Determines N-transfer vs. cycloaddition | Reaction with oxaziridines | nih.gov |

Reactions of the Amino and Hydroxyl Functionalities

The amino and hydroxyl groups of 2-Aminocyclopropan-1-OL HCl are also sites of chemical reactivity. The amino group, being basic, readily reacts with acids to form the corresponding ammonium salt, which is the form of the compound as "hcl". reb.rw This protonation affects the electronic properties of the molecule, influencing the cyclopropane ring's reactivity as discussed previously.

The amino group can also act as a nucleophile. libretexts.org For example, it can participate in substitution reactions. The hydroxyl group, on the other hand, can be a target for both substitution and elimination reactions. msu.edu Due to its enhanced acidity compared to alkanes, the hydrogen of the hydroxyl group can be replaced by other substituents. msu.edu

The hydroxyl group can be oxidized to a carbonyl group, and the compound can be reduced to form a cyclopropylamine. The presence of both amino and hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can influence the conformation and reactivity of the molecule. The relative reactivity of these two functional groups can often be controlled by the choice of reagents and reaction conditions. For instance, in many synthetic sequences involving amino alcohols, protection of one or both functional groups is necessary to achieve the desired transformation. vulcanchem.com

Derivatization for Synthetic Utility (e.g., Amide Formation, Esterification)

The presence of both an amino and a hydroxyl group in 2-aminocyclopropan-1-ol allows for a range of derivatization reactions, enhancing its utility as a synthetic building block.

Amide Formation: The amino group of cyclopropylamines can be readily acylated to form amides. This transformation is crucial for incorporating the cyclopropane motif into larger molecules, such as peptides and pharmaceuticals. The formation of an amide bond can be achieved through various modern amidation methods. For instance, the condensation of carboxylic acid salts with isocyanates at room temperature provides a high-yield pathway to amides, a reaction compatible with both hydroxyl groups and common amine protecting groups like Fmoc and Boc. beilstein-journals.org Another approach involves the use of activating agents like B(OCH2CF3)3, which facilitates the direct amidation of carboxylic acids with amines, including N-protected amino acids, with minimal racemization. nih.gov Palladium-catalyzed C(sp3)–H olefination has also been demonstrated on cyclopropylamide substrates, showcasing the robustness of the amide linkage to further functionalization. Current time information in Washington, DC, US.

Esterification: The hydroxyl group of 2-aminocyclopropan-1-ol can undergo esterification to introduce various functionalities. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method. This process accelerates the reaction to such an extent that the formation of side products is suppressed, allowing for the synthesis of even sterically demanding esters in good yields at room temperature. espci.fr The resulting esters can serve as intermediates for further transformations or as final products with desired properties.

Interactive Data Table: Derivatization Reactions of 2-Aminocyclopropan-1-OL Analogs

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

| Amide Formation | R-COOH, Isocyanate, RT | Cyclopropyl (B3062369) Amide | High yield, compatible with protecting groups. beilstein-journals.org |

| Amide Formation | R-COOH, R'-NH2, B(OCH2CF3)3 | Cyclopropyl Amide | Direct amidation, low racemization. nih.gov |

| Esterification | R-COOH, DCC, DMAP | Cyclopropyl Ester | High yield, suppresses side products, for sterically hindered esters. espci.fr |

Stereoselective Functionalization

The stereoselective functionalization of 2-aminocyclopropanol derivatives is of paramount importance for the synthesis of enantiomerically pure compounds. Various strategies have been developed to control the stereochemistry during the formation and subsequent reactions of the cyclopropane ring.

An efficient and highly diastereoselective method for preparing protected cis-2-aminocyclopropanols involves a tandem process of nucleophilic addition to acylsilanes, followed by a Brook rearrangement and an intramolecular Mannich reaction. nih.govmdpi.com This approach allows for the construction of the cyclopropane ring with a high degree of stereocontrol.

Furthermore, diastereodivergent asymmetric catalysis has been employed for the synthesis of bicyclic aminocyclopropanes. organic-chemistry.org Lanthanum-catalyzed asymmetric hydroamination/annulation of cyclopropenes with aminoalkenes provides access to different diastereoisomers of the product from the same starting materials with high chemo- and stereoselectivity. organic-chemistry.org The development of stereocomplementary biocatalysts has also enabled the synthesis of chiral cyclopropane cores of several drugs with excellent diastereo- and enantioselectivity. organic-chemistry.org

Lewis acid-promoted [2 + 1] cycloaddition reactions of 1-seleno-2-silylethene with 2-phosphonoacrylates lead to highly functionalized cyclopropanephosphonate esters as single stereoisomers. acs.org These products are versatile starting materials for biologically important compounds, including novel functionalized α-aminocyclopropanephosphonic acids. acs.org

Interactive Data Table: Stereoselective Syntheses of Aminocyclopropanol Derivatives

| Method | Key Transformation | Stereoselectivity | Product Type |

| Tandem Acylsilane Chemistry | Intramolecular Mannich Addition | High Diastereoselectivity (cis) | Protected cis-2-Aminocyclopropanols nih.govmdpi.com |

| Lanthanum Catalysis | Asymmetric Hydroamination/Annulation | Diastereodivergent, High ee | Bicyclic Aminocyclopropanes organic-chemistry.org |

| Lewis Acid-Promoted Cycloaddition | [2 + 1] Cycloaddition | High Stereoselectivity | Functionalized Cyclopropanephosphonates acs.org |

Rearrangement Reactions Involving the Cyclopropylamine Moiety

The strained three-membered ring of the cyclopropylamine moiety is prone to various rearrangement reactions, which can be harnessed for the synthesis of diverse and complex molecular architectures.

Curtius Rearrangement and Analogous Processes

The Curtius rearrangement is a versatile synthetic tool for the conversion of carboxylic acids into amines, urethanes, and ureas via an isocyanate intermediate. researchgate.net This reaction has been widely applied in the synthesis of optically active cyclopropylamine derivatives. researchgate.netresearchgate.net Typically, a cyclopropane carboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical decomposition to yield a cyclopropyl isocyanate. This reactive intermediate can be trapped with various nucleophiles. For example, reaction with water, alcohols, or amines furnishes the corresponding cyclopropylamine, urethane, or urea, respectively. researchgate.net

Sigma-Tropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. While direct studies on sigma-tropic rearrangements of 2-aminocyclopropan-1-ol are not extensively documented, related systems such as cyclopropenylcarbinol derivatives undergo efficient nih.govmdpi.com- and mdpi.commdpi.com-sigmatropic rearrangements to furnish alkylidenecyclopropanes. nih.gov

The Overman rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement of allylic trichloroacetimidates, provides a powerful method for the synthesis of allylic amines. This reaction has been applied to cyclopropenylcarbinyl trichloroacetimidates to produce alkylidene(aminocyclopropane) derivatives. nih.gov Similarly, the Ireland-Claisen rearrangement, another mdpi.commdpi.com-sigmatropic shift, has been utilized with glycolates or glycinates derived from cyclopropenylcarbinols to access highly functionalized alkylidenecyclopropanes bearing α-hydroxy or α-amino acid subunits.

A palladium(II)-mediated domino process involving the rearrangement and oxidative cyclization of β-aminocyclopropanols has been shown to produce 2,3-dihydro-1H-pyridin-4-ones. This transformation likely proceeds through intermediates that can be viewed in the context of sigma-tropic shifts within the palladium coordination sphere.

Exploration of Novel Reaction Pathways

The unique reactivity of the aminocyclopropane scaffold continues to be explored, leading to the development of novel synthetic methodologies.

Ring-opening reactions of aminocyclopropanes offer a powerful strategy for the synthesis of more complex nitrogen-containing compounds. A reductive rearrangement of aminocyclopropanes has been developed for the synthesis of cis- or trans-fused bicyclic 1,2-diaminocyclobutanes. This process involves the ionization of a cyclic aminal to induce a rearrangement to a cyclobutyl iminium ion, which is subsequently reduced.

Furthermore, donor-acceptor aminocyclopropanes have been employed in catalytic [3 + 2] annulation reactions with indoles to synthesize highly substituted indolines. These reactions are often catalyzed by Lewis acids and proceed through the ring-opening of the cyclopropane to form an iminium intermediate, which is then trapped by the indole. Dynamic kinetic asymmetric [3 + 2] annulation reactions of aminocyclopropanes with aldehydes and enol ethers have also been developed, providing access to enantioenriched cyclopentyl- and tetrahydrofurylamines. researchgate.net

The generation of azomethine ylides from bicyclic N-cyclopropyl glycine (B1666218) ester derivatives has been demonstrated, which then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct pyrrolidine-containing scaffolds.

Interactive Data Table: Novel Reactions of Aminocyclopropane Derivatives

| Reaction Type | Key Transformation | Catalyst/Reagent | Product Class |

| Reductive Rearrangement | Ring Expansion | BF3·OEt2 / Et3SiH | Bicyclic Diaminocyclobutanes |

| [3 + 2] Annulation | Ring-opening/Cycloaddition | Lewis Acid (e.g., Yb(OTf)3) | Substituted Indolines |

| Dynamic Kinetic Asymmetric [3 + 2] Annulation | Ring-opening/Cycloaddition | Copper-Bisoxazoline Complex | Enantioenriched Cyclopentylamines/Tetrahydrofurylamines researchgate.net |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide Formation | Thermal | Pyrrolidines |

Derivatives and Analogues of 2 Aminocyclopropan 1 Ol Hcl: Synthesis and Reactivity

Synthesis of Substituted 2-Aminocyclopropan-1-OL Analogues

The synthesis of analogues of 2-aminocyclopropan-1-ol HCl involves strategic modifications to the core structure, including the introduction of substituents on the cyclopropane (B1198618) ring and alterations to the amino and hydroxyl moieties.

The introduction of substituents onto the cyclopropane ring of 2-aminocyclopropan-1-ol can be achieved through various synthetic strategies. One common approach involves the cyclopropanation of appropriately substituted alkenes. For instance, the reaction of substituted α,β-unsaturated carbonyl compounds with sulfur ylides can lead to the formation of functionalized cyclopropanes. rsc.org The stereochemistry of these reactions is often influenced by the nature of the catalyst and the substituents on both the Michael acceptor and the ylide. rsc.org

Another method involves the modification of pre-existing cyclopropane derivatives. For example, starting from commercially available chrysanthemic acid, a series of transformations can be employed to introduce different functionalities onto the cyclopropane ring. kyoto-u.ac.jp These methods allow for the preparation of a diverse range of analogues with substituents such as alkyl, aryl, and functional groups containing heteroatoms.

The synthesis of carboxycyclopropylglycine derivatives, which are structurally related to 2-aminocyclopropan-1-ol, has been achieved through the reaction of substituted phosphoglycinates with 1,2-dioxines. researchgate.net This approach provides access to analogues with carboxylic acid functionalities, expanding the chemical space of accessible compounds.

Table 1: Examples of Synthetic Methods for Ring-Substituted Cyclopropane Analogues

| Starting Material | Reagent/Method | Product Type |

| α,β-Unsaturated Carbonyl Compound | Sulfur Ylide (MIRC Reaction) | Substituted Cyclopropane |

| Chrysanthemic Acid | Multi-step Transformation | Functionalized Cyclopropane |

| Substituted Phosphoglycinate | 1,2-Dioxine | Carboxycyclopropylglycine Analogue |

This table summarizes general synthetic approaches to ring-substituted cyclopropane analogues.

The amino and hydroxyl groups of 2-aminocyclopropan-1-ol are key sites for chemical modification, enabling the synthesis of a wide array of derivatives. d-nb.info Standard protection-deprotection strategies are often employed to selectively modify one group in the presence of the other.

The amino group can be acylated, alkylated, or converted to other nitrogen-containing functionalities. For instance, peptide coupling reactions can be used to link amino acids or peptides to the amino group of 2-aminocyclopropan-1-ol analogues, creating novel peptidomimetics. asianpubs.org

The hydroxyl group can undergo esterification, etherification, or oxidation to a carbonyl group. The synthesis of N-substituted nipecotic acid analogues, for example, has involved the etherification of a hydroxyl function. d-nb.info The choice of reagents and reaction conditions for these modifications is crucial to avoid undesired side reactions, such as ring-opening of the strained cyclopropane ring.

Table 2: Common Modifications of Amino and Hydroxyl Groups

| Functional Group | Modification Reaction | Resulting Functionality |

| Amino | Acylation | Amide |

| Amino | Alkylation | Secondary/Tertiary Amine |

| Amino | Peptide Coupling | Peptide Conjugate |

| Hydroxyl | Esterification | Ester |

| Hydroxyl | Etherification | Ether |

| Hydroxyl | Oxidation | Ketone/Aldehyde |

This table outlines common chemical transformations for the amino and hydroxyl groups of 2-aminocyclopropan-1-ol analogues.

Stereoisomeric Forms and Their Preparative Separation

Due to the presence of at least two chiral centers, 2-aminocyclopropan-1-ol and its derivatives can exist as multiple stereoisomers. The separation of these stereoisomers is essential for studying their distinct biological activities and chemical properties.

A classical and widely used method for resolving enantiomeric mixtures is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture of the aminocyclopropanol with a single enantiomer of a chiral acid or base, known as a resolving agent. wikipedia.orglibretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once the diastereomers are separated, the original enantiomers of the aminocyclopropanol can be recovered by removing the chiral resolving agent. libretexts.org

Chromatographic methods offer a powerful alternative for the separation of stereoisomers. core.ac.uk High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common technique for resolving enantiomers. sigmaaldrich.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Gas chromatography (GC) can also be employed for the separation of volatile derivatives of 2-aminocyclopropan-1-ol stereoisomers. diva-portal.org Derivatization of the amino and hydroxyl groups with a chiral reagent can produce diastereomers that are separable on a standard achiral GC column. diva-portal.org Furthermore, liquid chromatography coupled with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the analysis and quantification of different stereoisomers. nih.gov

Table 3: Comparison of Stereoisomer Separation Techniques

| Technique | Principle | Advantages | Considerations |

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities | Scalable, well-established | Requires a suitable chiral resolving agent |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, analytical and preparative scale | Cost of chiral columns |

| Chiral GC | Separation of volatile diastereomeric derivatives | High efficiency for volatile compounds | Requires derivatization |

This table compares common methods for the preparative separation of stereoisomers of 2-aminocyclopropan-1-ol and its analogues.

Reactivity Profile of Advanced Derivatives

The reactivity of advanced derivatives of 2-aminocyclopropan-1-ol is largely dictated by the interplay of the strained cyclopropane ring and the nature of the substituents on the ring and the functional groups. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions. researchgate.net

For instance, nitrogen-substituted cyclopropane derivatives can undergo thermal or transition-metal-catalyzed ring-opening and cycloaddition reactions. researchgate.net The presence of an amino group can direct the regioselectivity of these transformations. The reactivity can also be influenced by the electronic nature of the substituents. Electron-withdrawing groups can activate the cyclopropane ring towards nucleophilic attack, while electron-donating groups may facilitate electrophilic reactions.

The functional groups on the derivatives also exhibit their characteristic reactivity. For example, the amino group can participate in nucleophilic additions and substitutions, while the hydroxyl group can be a target for oxidation or etherification. d-nb.info The proximity of these functional groups on the small cyclopropane scaffold can also lead to intramolecular reactions, forming bicyclic or other complex heterocyclic systems. rsc.org The study of the reactivity of these advanced derivatives is crucial for understanding their stability and for designing further synthetic transformations. acs.org

Theoretical and Computational Chemistry Studies of 2 Aminocyclopropan 1 Ol Hcl

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-Aminocyclopropan-1-OL is crucial for its interactions and reactivity. While specific conformational analyses for the hydrochloride salt are not extensively documented in dedicated studies, insights can be drawn from computational studies of related functionalized cyclopropanes and cage-like GABA analogues. researchgate.net The relative orientation of the amino and hydroxyl groups is determined by a complex interplay of steric hindrance, intramolecular hydrogen bonding, and the electronic effects of the protonated amine in the HCl salt.

Computational modeling, often using methods like M06-2X or B3LYP with appropriate basis sets (e.g., 6-31G** or larger), can map the potential energy surface (PES) of the molecule. rsc.org This involves rotating the key dihedral angles (e.g., H-C-C-N and H-C-C-O) and calculating the corresponding energy to identify stable conformers (energy minima) and the transition states that separate them. The presence of the hydrochloride salt introduces a positive charge on the amino group (-NH3+), which significantly influences the electrostatic potential and favors conformations that maximize favorable electrostatic interactions or hydrogen bonding with the chloride counter-ion and solvent molecules.

The energy landscape of such molecules is often characterized by several low-energy conformers separated by relatively small energy barriers. For instance, DFT studies on other substituted cyclopropanes reveal that the energy landscape can be complex, with solvent effects playing a significant role in the relative stability of different conformers. nih.govuq.edu.au The polarity of the solvent can alter the energy barriers and even change which conformer is the most stable. nih.gov

Table 1: Representative Conformational Energy Data for Functionalized Cyclopropanes (Illustrative) This table illustrates typical energy differences found in computational studies of substituted cyclopropanes. The values are representative and not specific to 2-Aminocyclopropan-1-OL HCl.

| Conformer Type | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Computational Method |

|---|---|---|---|

| Global Minimum | 0.0 | ~180° (anti-periplanar) | DFT (B3LYP/6-31G) |

| Local Minimum 1 | 1.5 | ~60° (gauche) | DFT (B3LYP/6-31G) |

| Local Minimum 2 | 2.1 | ~-60° (gauche) | DFT (B3LYP/6-31G) |

| Transition State (Min 1 ↔ Min 2) | 4.5 | ~0° (syn-periplanar) | DFT (B3LYP/6-31G) |

Reaction Mechanism Elucidation through DFT and Ab Initio Calculations

DFT and ab initio methods are powerful tools for elucidating the mechanisms of reactions involving cyclopropane (B1198618) derivatives. researchgate.net The high ring strain of the cyclopropane moiety in 2-Aminocyclopropan-1-OL makes it susceptible to ring-opening reactions, which can be initiated by acids, bases, or metals. mdpi.comscispace.comnih.govresearchgate.net Computational studies can map out the entire reaction pathway, identifying intermediates, transition states, and the associated energy changes.

For a molecule like 2-Aminocyclopropan-1-OL, several reaction pathways can be computationally explored:

Acid-Catalyzed Ring-Opening: In the presence of acid (inherent in the HCl salt), the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent C-C bond cleavage can lead to a stable carbocation intermediate, which can then be attacked by a nucleophile. DFT calculations can model this process, determining the feasibility and regioselectivity of the ring-opening. nih.govresearchgate.net

Nucleophile-Assisted Ring-Opening: A nucleophile can attack one of the cyclopropane carbons, inducing ring-opening. The presence of the electron-withdrawing -OH and -NH3+ groups polarizes the cyclopropane bonds, making them more susceptible to nucleophilic attack. scispace.comresearchgate.net

Radical Reactions: Ring-opening can also proceed via radical mechanisms, for example, through photoredox catalysis to generate a distonic radical cation, which can undergo ring-opening. cam.ac.ukescholarship.org

The characterization of transition states (TS) is a cornerstone of mechanistic computational chemistry. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. chemrxiv.org For reactions of 2-Aminocyclopropan-1-OL, DFT calculations are used to locate the geometry of these fleeting structures.

In a typical cyclopropane ring-opening, the TS geometry shows significant elongation of the C-C bond being broken. For instance, computational studies on the spontaneous ring-opening of a model dibromocyclopropane showed a breaking C-C bond length of 2.31 Å in the transition state. uq.edu.au For the photocatalyzed [3+2] cycloaddition of cyclopropylamines, TS structures involving radical addition have been calculated, showing barriers between 9.4 to 12.5 kcal/mol. rsc.org Analysis of the TS structure provides critical information about the reaction mechanism, such as whether the reaction is concerted or stepwise and which bonds are breaking and forming. The nature of the imaginary frequency confirms that the TS correctly connects the reactant and product states. chemrxiv.org

The activation energy (Ea), or more precisely the Gibbs free energy of activation (ΔG‡), is the energy difference between the reactants and the transition state. It is the primary determinant of the reaction rate. Computational chemistry allows for the direct calculation of these barriers. webflow.compearson.com

Studies on various cyclopropane systems have shown a wide range of activation energies depending on the substrate and the reaction type. For example, the thermal isomerization of cyclopropane to propene has a very high experimental activation energy of ~65 kcal/mol. acs.org In contrast, acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes can have significantly lower barriers. researchgate.net DFT calculations for the ring-opening of a model cyclopropyl (B3062369) ketone showed activation energies that varied with the substitution pattern. researchgate.net Similarly, the activation free energy for the tautomerization of cyclopropane-1,2-dione (B14275685) was calculated to be 54.9 kcal/mol in water. nih.gov These values are highly sensitive to the computational method and the inclusion of solvent effects. nih.govchemrxiv.org

Table 2: Calculated Activation Energies for Representative Cyclopropane Reactions (Illustrative) This table provides examples of activation energies calculated for various reactions involving cyclopropane rings, demonstrating the range of values encountered in computational studies.

| Reaction Type | Substrate Type | Calculated ΔG‡ (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Ring-Opening/Ethylene Elimination | N-biphenyl-N-cyclopropyl nitrenium ion | 18.3 | DFT (B3LYP-d3/def2SVP) | chemrxiv.org |

| Ring Expansion | N-biphenyl-N-cyclopropyl nitrenium ion | 14.2 | DFT (B3LYP-d3/def2SVP) | chemrxiv.org |

| Radical Addition to Olefin | N-cyclopropyl arylamine radical | ~9.4 - 12.5 | DFT (B3LYP-D3/6-31G**) | rsc.org |

| Spontaneous Ring-Opening | gem-Dibromocyclopropane | 45.0 | DFT (M06-2X/6-311+G(d,p)) | uq.edu.au |

| Keto-Enol Tautomerization | Cyclopropane-1,2-dione | 54.9 (in water) | DFT (M062X-SMD/6-31+G(d,p)) | nih.gov |

Electronic Structure Analysis and Bonding Properties

The electronic structure of 2-Aminocyclopropan-1-OL dictates its chemical behavior. The cyclopropane ring possesses "bent" or banana bonds, which have significant p-character and are weaker than typical C-C single bonds, contributing to the ring's high reactivity. conicet.gov.ar The amino group (-NH2, protonated to -NH3+ in the HCl salt) acts as an electron-donating group (by induction), while the hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor and is generally electron-withdrawing. This donor-acceptor pattern across the small ring significantly polarizes the C-C bonds. researchgate.net

Computational methods like Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory can be used to quantify the electronic properties. These analyses provide data on:

Atomic Charges: Calculating the partial charges on each atom (e.g., Mulliken, NBO charges) reveals the electrophilic and nucleophilic sites within the molecule. The carbon atoms of the cyclopropane ring attached to the electronegative N and O atoms are expected to be electrophilic.

Bond Order and Hybridization: These calculations can quantify the degree of p-character in the C-C bonds and confirm the nature of the strained ring system.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. For 2-Aminocyclopropan-1-OL, the HOMO is likely localized on the non-bonding orbitals of the oxygen and nitrogen atoms, while the LUMO would be an antibonding orbital (σ*) associated with the strained C-C or C-heteroatom bonds. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. researchgate.net DFT studies of cyclopropane adsorption on metal surfaces, for example, analyze the interaction between the molecule's frontier orbitals and the metal's d-orbitals to explain the bonding mechanism. conicet.gov.ar

Predictive Modeling for Reactivity and Selectivity

Beyond elucidating mechanisms for single reactions, computational chemistry aims to develop models that can predict the reactivity and selectivity of entire classes of compounds. For derivatives like 2-Aminocyclopropan-1-OL, this can be achieved through Quantitative Structure-Activity Relationship (QSAR) models or machine learning approaches. cam.ac.ukdntb.gov.uamdpi.com

3D-QSAR models, for example, correlate the biological activity or chemical reactivity of a series of compounds with their 3D structural and electronic properties (e.g., steric, electrostatic, hydrophobic fields). mdpi.com For a series of cyclopropylamine (B47189) derivatives, a QSAR study could identify which structural features lead to higher reactivity in a specific ring-opening reaction or greater selectivity for a particular biological target. dntb.gov.uamdpi.comresearchgate.net

Predictive models have been successfully developed for various cyclopropane reactions:

Enantioselectivity in Cyclopropanation: Models exist that can predict the absolute configuration of products in Rhodium-catalyzed cyclopropanation reactions based on the structure of the catalyst and substrate. researchgate.netpnas.org

MAO Inhibition by Cyclopropylamines: QSAR models have been built to predict the inhibitory potency and selectivity of cyclopropylamine derivatives against Monoamine Oxidase A (MAO-A) and B (MAO-B). These models highlight the importance of hydrophobic interactions and the presence of hydrogen bond acceptors for activity. dntb.gov.uaresearchgate.net

Reactivity of Donor-Acceptor Cyclopropanes: Theoretical studies have systematically investigated how different donor and acceptor groups influence the activation barriers for ring-enlargement reactions, providing a predictive framework for reactivity. acs.org

These predictive models are invaluable in rational drug design and catalyst development, allowing for the virtual screening of new derivatives with desired properties before undertaking costly and time-consuming synthesis. dntb.gov.uamdpi.com

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry of 2-Aminocyclopropan-1-OL. The rigid, three-membered ring imposes distinct geometric constraints that are reflected in the NMR data, particularly in the proton (¹H) NMR coupling constants and through-space correlations.

Detailed analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the assignment of the relative configuration of the amino and hydroxyl groups as either cis or trans. The key parameters for this assignment are the vicinal coupling constants (³JHH) between the protons on the cyclopropane (B1198618) ring. For cyclopropane derivatives, the magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons. It is well-established that the coupling constant for cis protons (³Jcis), which have a dihedral angle of approximately 0°, is significantly larger than that for trans protons (³Jtrans), which have a dihedral angle of around 120°. thieme-connect.deorganicchemistrydata.org Generally, ³Jcis values range from 7 to 12 Hz, while ³Jtrans values are typically between 4 and 9 Hz. researchgate.netresearchgate.net

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation. weizmann.ac.illongdom.org A COSY spectrum reveals which protons are spin-coupled to each other, confirming the connectivity within the molecule. A NOESY experiment is particularly crucial for stereochemical assignment as it detects protons that are close to each other in space, irrespective of whether they are bonded. libretexts.org For 2-Aminocyclopropan-1-OL, a NOESY cross-peak between the proton on the carbon bearing the hydroxyl group (H-C1) and the proton on the carbon bearing the amino group (H-C2) would provide definitive evidence of a cis relationship. nih.govresearchgate.net

| Coupling Type | Relative Position of Protons | Typical ³JHH Value (Hz) | Primary Use |

|---|---|---|---|

| ³Jcis | cis | 7 - 12 | Identifies cis stereoisomer |

| ³Jtrans | trans | 4 - 9 | Identifies trans stereoisomer |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique is essential for assigning the (R) or (S) designation to each chiral center in an enantiomerically pure sample of 2-Aminocyclopropan-1-OL hcl.

The process requires growing a high-quality single crystal of the compound. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be analyzed to build a detailed model of the electron density of the molecule. This model reveals the precise spatial arrangement of every atom, confirming the connectivity and the relative stereochemistry (cis or trans). nih.govresearchgate.net

To determine the absolute configuration, crystallographers analyze the anomalous dispersion of the X-rays by the atoms in the crystal. hokudai.ac.jp This subtle effect allows for the differentiation between the true structure and its mirror image (enantiomer). The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the assigned absolute configuration is correct. rsc.org A Flack parameter close to zero for a known enantiomerically pure sample confirms the correct absolute stereochemical assignment. researchgate.net While challenging for molecules containing only light atoms (like carbon, nitrogen, and oxygen), modern diffractometers and computational methods have made this determination routine. researchgate.net

| Parameter | Description | Typical Value/Result |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | e.g., Orthorhombic |

| Space Group | The specific symmetry group of the crystal. Must be non-centrosymmetric for a chiral molecule. | e.g., P2₁2₁2₁ |

| Bond Lengths/Angles | Precise measurements confirming the cyclopropane ring and substituent positions. | Consistent with known values. |

| Flack Parameter | Indicator of the correctness of the absolute configuration. | ~0.0(1) |

| Absolute Configuration | The determined stereochemistry at each chiral center. | e.g., C1-(R), C2-(S) |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and structural integrity of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides a molecular fingerprint.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would confirm the molecular weight of the free base (73.09 g/mol ). nih.gov The fragmentation pattern provides further structural evidence. For an amino alcohol like 2-aminocyclopropanol, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the amino or hydroxyl group. wpmucdn.comnist.gov This can lead to the loss of specific fragments, and the resulting ions help to piece together the original structure. For instance, the cleavage of the cyclopropane ring is a likely fragmentation pathway. docbrown.info

| m/z Value | Proposed Fragment Ion | Potential Origin |

|---|---|---|

| 73 | [C₃H₇NO]⁺ | Molecular Ion (Parent Peak) |

| 56 | [C₃H₆N]⁺ | Loss of •OH radical |

| 44 | [C₂H₆N]⁺ | α-cleavage, loss of •CHO |

| 43 | [C₂H₃O]⁺ | Ring fragmentation |

| 30 | [CH₄N]⁺ | α-cleavage, [CH₂(NH₂)]⁺ |

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity

Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral sample like this compound. researchgate.net These techniques are based on the differential absorption of left- and right-circularly polarized light by chiral molecules. fz-juelich.de

Enantiomers have equal but opposite CD signals. researchgate.net A pure sample of one enantiomer will produce a specific CD spectrum, while its mirror-image enantiomer will produce a spectrum that is a mirror image of the first. A racemic mixture (50:50 of each enantiomer) will have no CD signal, as the opposing signals cancel each other out.

This property allows for the highly accurate quantification of enantiomeric purity. hindsinstruments.com By preparing a series of samples with known enantiomeric excesses, a calibration curve can be constructed that plots the CD signal intensity at a specific wavelength against the ee. The enantiomeric purity of an unknown sample can then be determined by measuring its CD signal and comparing it to the calibration curve. nih.gov Vibrational Circular Dichroism (VCD), which uses infrared light, is particularly useful for molecules that lack a strong UV/Vis chromophore. dtu.dk

| Sample | Enantiomeric Excess (% ee) | CD Signal (mdeg) at λmax |

|---|---|---|

| Standard 1 (Racemic) | 0% | 0.0 |

| Standard 2 | 50% | +5.0 |

| Standard 3 | 90% | +9.0 |

| Standard 4 (Enantiopure) | 100% | +10.0 |

| Unknown Sample | To be determined | +8.2 |

Based on the illustrative data, the unknown sample would have an enantiomeric excess of 82%.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of the cyclopropane (B1198618) ring make 2-Aminocyclopropan-1-ol HCl a sought-after starting material for the asymmetric synthesis of elaborate molecular architectures.

The three-membered ring of 2-Aminocyclopropan-1-ol imposes significant conformational constraints on molecules that incorporate this unit. This property is particularly valuable in medicinal chemistry and drug design, where restricting the flexibility of a molecule can lead to enhanced binding affinity and selectivity for a biological target. The rigid cyclopropane scaffold serves as a dipeptide isostere, mimicking the spatial arrangement of amino acid residues in a peptide backbone. This has led to its use in the synthesis of peptidomimetics, compounds that imitate the structure and function of peptides but with improved stability and bioavailability. d-nb.info

The C-C bond activation of aminocyclopropanes, often assisted by transition metals, allows for the construction of complex molecular scaffolds. bris.ac.uk For instance, directing group-assisted cyclizations involving aminocyclopropanes have been developed to synthesize various heterocyclic systems. bris.ac.uk Some processes even involve unusual ring contractions to form γ-lactams. bris.ac.uk

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and this compound provides a versatile entry point for their synthesis. nih.govchalmers.se The amino and hydroxyl groups can be chemoselectively manipulated to participate in a variety of cyclization reactions. For example, the amino group can act as a nucleophile in intramolecular ring-closing reactions to form five-, six-, or even larger-membered rings.

Research has demonstrated the synthesis of various nitrogen heterocycles, including pyrrolidines, imidazoles, and phenazines. chalmers.se The unique properties of each heterocycle necessitate distinct synthetic pathways. chalmers.se Ruthenium complexes have been employed as catalysts in the creation of interesting nitrogen heterocycles. chalmers.se

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using Aminocyclopropane Derivatives

| Heterocycle Class | Synthetic Strategy | Reference |

| Pyrrolidines | Intramolecular cyclization | chalmers.se |

| Imidazoles | Multi-component reactions | chalmers.se |

| Phenazines | Annulation reactions | chalmers.se |

| 1,2,4-Triazoles | Cycloaddition reactions | chalmers.se |

| Thiazole-2-thiones | Base-catalyzed three-component reaction | organic-chemistry.org |

| Bicyclic Imidazoles | Gold-catalyzed [2 + 2 + 1] cycloaddition | organic-chemistry.org |

Non-proteinogenic amino acids, those not found in the genetic code, are of great interest for their potential to create novel peptides and proteins with enhanced properties. d-nb.infonih.govwikipedia.org this compound serves as a valuable precursor for the synthesis of various non-proteinogenic amino acids containing a cyclopropane ring. d-nb.info These constrained amino acids can be incorporated into peptides to induce specific secondary structures, such as β-turns, or to increase resistance to enzymatic degradation. d-nb.info The synthesis of these unnatural amino acids often involves the oxidation of the hydroxyl group to a carboxylic acid and protection of the amino group, followed by further synthetic manipulations.

Non-proteinogenic amino acids are crucial as building blocks in combinatorial chemistry for drug discovery. nih.gov They are known to have diverse functions, including antimicrobial activity and involvement in cell signaling. researchgate.net

Ligand Design and Catalyst Development

The bifunctional nature of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. By modifying the substituents on the cyclopropane ring, the steric and electronic properties of the ligand can be fine-tuned to optimize catalyst performance for a specific transformation. These ligands have found application in a range of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and oxidations. The rigid cyclopropane backbone often imparts high levels of enantioselectivity in these processes.

Metal complexes with amino acid derivatives as ligands have been a subject of interest, where the metal ion can act as a protective group for the amino acid during reactions. researchgate.net

Incorporation into Polymeric Materials or Supramolecular Structures

The unique structural features of 2-Aminocyclopropan-1-ol can be exploited in materials science to create polymers and supramolecular assemblies with novel properties. Incorporation of this rigid, chiral monomer into a polymer backbone can influence the polymer's morphology, leading to the formation of helical or other ordered structures. acs.org In supramolecular chemistry, the ability of the amino and hydroxyl groups to participate in hydrogen bonding can be used to direct the self-assembly of complex architectures. These organized structures can exhibit interesting chiroptical properties and have potential applications in areas such as chiral recognition and separation.

Non-proteinogenic amino acids are considered promising building blocks for creating biologically active and functional polymers. researchgate.net For instance, pseudoproteins have been synthesized from bis-(amino acid) alkylene diesters. researchgate.net

Probe Molecule Development for Mechanistic Studies

The strained cyclopropane ring of 2-Aminocyclopropan-1-ol makes it a useful tool for probing the mechanisms of chemical and enzymatic reactions. The ring-opening of cyclopropane derivatives can proceed through various pathways, and the stereochemical outcome of these reactions can provide valuable insight into the transition state geometry and the nature of the intermediates involved. For example, aminocyclopropane derivatives have been used to study the mechanism of enzymes such as 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, which is involved in the biosynthesis of the plant hormone ethylene. illinois.eduresearchgate.net By observing the products formed from the enzymatic processing of specifically labeled aminocyclopropane analogs, researchers can elucidate the intricate steps of the catalytic cycle. The kinetics of rearrangements involving cyclopropane structures, such as the Curtius rearrangement of cyclopropyl (B3062369) azides, have also been studied both experimentally and theoretically to understand the underlying reaction dynamics. researchgate.net

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of aminocyclopropanols, including 2-Aminocyclopropan-1-OL, traditionally relies on multi-step sequences that can be resource-intensive. Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes, embracing the principles of green chemistry.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze the formation of the cyclopropane (B1198618) ring offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov Engineered enzymes, such as variants of myoglobin (B1173299) and cytochrome P450, have shown promise in the asymmetric cyclopropanation of olefins. rsc.orgnih.gov This approach can lead to high yields and excellent stereoselectivity, reducing the need for chiral auxiliaries or expensive metal catalysts. nih.gov

Catalytic Asymmetric Cyclopropanation: The development of novel chiral catalysts, including those based on cobalt and rhodium, is a major area of research for the enantioselective synthesis of cyclopropanes. dicp.ac.cnorganic-chemistry.org These methods often utilize safer carbene precursors, such as gem-dichloroalkanes, to avoid the hazards associated with diazo compounds. dicp.ac.cnnih.gov

On-Water Synthesis: Performing reactions in water as the solvent is a key aspect of green chemistry. A recently developed metal- and catalyst-free cyclopropanation of diazo compounds with electron-deficient alkenes "on-water" has shown high efficiency and broad substrate scope. rsc.org

Solid-State Photochemistry: The solvent-free, solid-state photodenitrogenation of crystalline 1-pyrazolines presents a green chemistry approach to the stereospecific synthesis of cyclopropanes, avoiding the use of heavy-metal catalysts and volatile organic compounds. acs.org

| Synthetic Approach | Key Advantages | Representative Catalyst/System |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste | Engineered Myoglobin/Cytochrome P450 |